![molecular formula C23H22O13 B037456 5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione CAS No. 114942-09-5](/img/structure/B37456.png)
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,8-Tri-O-methylellagic acid 4-glucoside is a complex organic compound with the molecular formula C23H22O13 and a molecular weight of 506.41 g/mol . It is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and vegetables. This compound is characterized by its three methoxy groups and a glucoside moiety attached to the ellagic acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Tri-O-methylellagic acid 4-glucoside typically involves the methylation of ellagic acid followed by glycosylation. The methylation process can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The glycosylation step involves the reaction of the methylated ellagic acid with a glucosyl donor, such as glucosyl bromide, in the presence of a catalyst like silver carbonate (Ag2CO3).
Industrial Production Methods
Industrial production of 3,7,8-Tri-O-methylellagic acid 4-glucoside may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反应分析
Types of Reactions
3,7,8-Tri-O-methylellagic acid 4-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
科学研究应用
3,7,8-Tri-O-methylellagic acid 4-glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of polyphenolic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression.
Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
3,3′,4-Tri-O-methylellagic acid: Another methylated derivative of ellagic acid with similar properties but different substitution patterns.
3,4,3′-Tri-O-methylellagic acid: A compound with a different arrangement of methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness
3,7,8-Tri-O-methylellagic acid 4-glucoside is unique due to its specific substitution pattern and the presence of a glucoside moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
114942-09-5 |
|---|---|
分子式 |
C23H22O13 |
分子量 |
506.4 g/mol |
IUPAC 名称 |
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1 |
InChI 键 |
GTSLCJJADQBPEM-WBKKLFQOSA-N |
SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
手性 SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC |
规范 SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Key on ui other cas no. |
114942-09-5 |
同义词 |
3,7,8-tri-O-methylellagic acid 4-glucoside TMEAG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


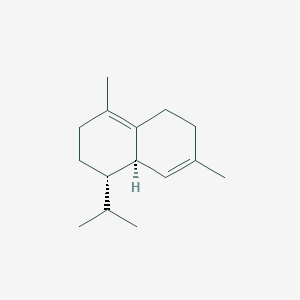

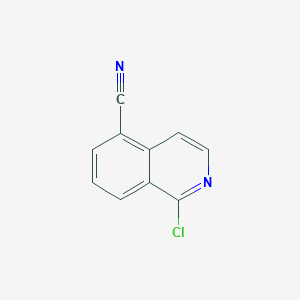
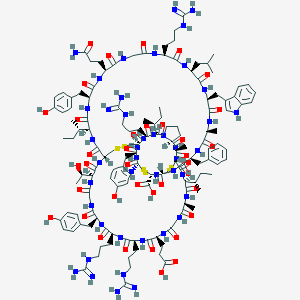
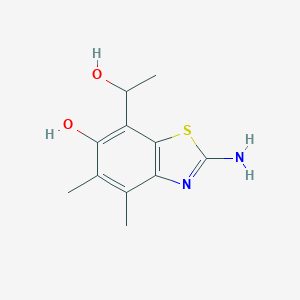
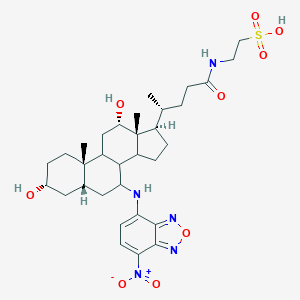
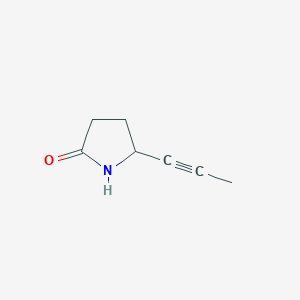

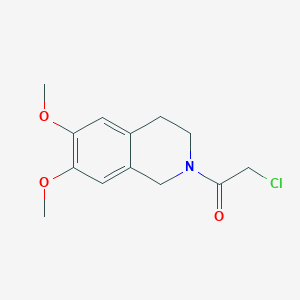
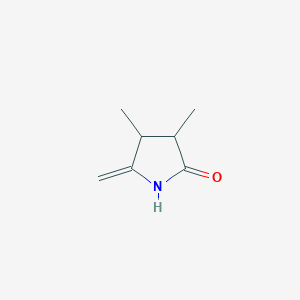
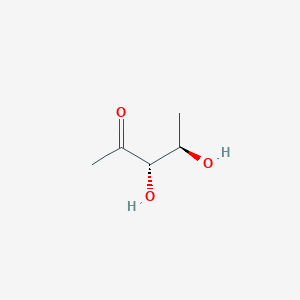
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
